molecular formula C12H11Cl2N3O2 B2883488 1-(3,4-dichlorophenyl)-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea CAS No. 2034545-87-2

1-(3,4-dichlorophenyl)-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea

Cat. No.: B2883488
CAS No.: 2034545-87-2
M. Wt: 300.14
InChI Key: DLNUKOXIPSAFGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-dichlorophenyl)-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of dichlorophenyl and methylisoxazolyl groups in its structure suggests potential biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dichlorophenyl)-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea typically involves the reaction of 3,4-dichloroaniline with an isocyanate derivative of 5-methylisoxazole. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dichlorophenyl)-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the urea group into an amine.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized urea derivatives.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 1-(3,4-dichlorophenyl)-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

The compound may exhibit biological activity, such as antimicrobial or anticancer properties, due to the presence of dichlorophenyl and methylisoxazolyl groups. It can be used in the development of new pharmaceuticals or as a lead compound in drug discovery.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic effects. Research may focus on their efficacy and safety in treating various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The dichlorophenyl group can enhance binding affinity, while the urea moiety can form hydrogen bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dichlorophenyl)-3-phenylurea: Similar structure but lacks the methylisoxazolyl group.

    1-(3,4-Dichlorophenyl)-3-(2-methylphenyl)urea: Contains a different aromatic substituent.

    1-(3,4-Dichlorophenyl)-3-(4-methylphenyl)urea: Another variant with a different aromatic group.

Uniqueness

1-(3,4-dichlorophenyl)-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea is unique due to the presence of the methylisoxazolyl group, which can impart distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N3O2/c1-7-8(6-16-19-7)5-15-12(18)17-9-2-3-10(13)11(14)4-9/h2-4,6H,5H2,1H3,(H2,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLNUKOXIPSAFGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CNC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.